

Technical Support Center: Candida Culture Contamination

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Compound of Interest

Compound Name: *Candidone*
Cat. No.: B3334416

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce and manage contamination in *Candida* cultures.

Troubleshooting Guides

Issue: My *Candida* culture is cloudy, and the media has turned yellow overnight.

Answer:

This is a classic sign of bacterial contamination. Bacteria grow much faster than yeast and will rapidly change the pH of the medium, causing the phenol red indicator to turn yellow.[\[1\]](#)[\[2\]](#)

Visual Identification: Under a microscope, you will likely see small, motile particles (rod-shaped or spherical) moving between your yeast cells.[\[2\]](#)[\[3\]](#) The culture may also have a foul odor.

Immediate Actions:

- Isolate the contaminated culture: Immediately separate the contaminated flask or plate from other cultures to prevent cross-contamination.
- Decontaminate and discard: It is generally recommended to discard heavily contaminated cultures to protect other experiments.[\[2\]](#) Autoclave the contaminated culture and any disposable materials it has come into contact with.

- Sanitize your equipment: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any other equipment that may have been exposed.[4][5] Wipe surfaces with 70% ethanol, followed by a stronger disinfectant like a 10% bleach solution.[6]

Can I salvage the culture?

For mild contamination of a valuable culture, you may attempt to rescue it, but this is not recommended for routine work.[2]

- Antibiotic Treatment: Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in fresh media containing a high concentration of antibiotics, such as a penicillin-streptomycin solution.[2]
- Streak for Isolation: Streak a small amount of the contaminated culture onto a fresh agar plate containing antibiotics to try and isolate single *Candida* colonies away from the bacterial growth.

Issue: I see fuzzy, filamentous growths in my *Candida* culture.

Answer:

This indicates mold contamination. Molds are fungi, like *Candida*, but they grow in multicellular filaments called hyphae.

Visual Identification: Mold colonies often appear as fuzzy or hairy patches and can be white, green, black, or other colors.[7] Under the microscope, you will see long, branching filaments.

Immediate Actions:

- Isolate and discard: Due to the production of airborne spores, mold contamination is a significant risk to the entire lab. It is highly recommended to discard the contaminated culture immediately.[5]
- Thorough Decontamination:

- Clean the incubator meticulously, including removing and autoclaving all removable parts. [8]
- Wipe down all surfaces with 70% ethanol and a fungicide.[4]
- Check and replace HEPA filters in your biosafety cabinet if you suspect widespread contamination.
- Investigate potential sources, such as ventilation systems, cardboard packaging in the lab, or contaminated lab coats.[5]

Can I salvage the culture?

Salvaging a mold-contaminated culture is extremely difficult and rarely successful. The high risk of spreading the contamination to other cultures makes it inadvisable. If the culture is irreplaceable, you can attempt to isolate a non-contaminated section of a colony on a new plate containing an antimycotic agent, but this should be done in a separate, isolated incubator.

Issue: My culture has round or oval budding cells that are not my Candida strain.

Answer:

This suggests cross-contamination with another yeast species.

Visual Identification: Yeast contaminants will appear as single round or oval cells, similar to Candida.[2] They may have a different colony morphology, color, or budding pattern. The culture medium may remain clear initially but can become turbid and yellow over time.[2]

Immediate Actions:

- Confirm the Contaminant: If possible, try to identify the contaminating yeast. This can help determine the source and the best course of action.
- Discard or Isolate: The best practice is to discard the contaminated culture to maintain the integrity of your experiments.[2]

- Review Aseptic Technique: Cross-contamination is almost always a result of a break in aseptic technique. Review your procedures, especially when working with multiple yeast strains simultaneously.

Can I salvage the culture?

- Selective Media: If the contaminating yeast has different nutritional requirements or drug susceptibilities than your Candida strain, you may be able to use selective media or specific antifungal agents to inhibit its growth.
- Streak for Isolation: Perform serial dilutions and streak plating to try and isolate single colonies of your desired Candida strain.

FAQs (Frequently Asked Questions)

Q1: What are the most common sources of contamination in Candida cultures?

A1: Contamination can arise from several sources:

- Personnel: Microorganisms on skin and hair, or aerosols from breathing and talking.[9]
- Environment: Airborne bacteria and fungal spores in the lab.[9]
- Reagents and Media: Contaminated water, serum, or other media components.[10]
- Equipment: Improperly sterilized flasks, pipettes, or incubator surfaces.[11]
- Cross-contamination: Transfer of microorganisms from another culture due to poor aseptic technique.[12]

Q2: How can I prevent contamination before it happens?

A2: Prevention is the most effective strategy. Mastering aseptic technique is crucial.[2] This includes:

- Working in a sterile environment like a biosafety cabinet.[13]
- Sterilizing all media, reagents, and equipment.[14]

- Regularly cleaning and disinfecting incubators and work surfaces.[2][4]
- Wearing appropriate personal protective equipment (PPE), such as a clean lab coat and gloves.[6]
- Avoiding unnecessary movements and talking while working with cultures.[15]

Q3: What antibiotics and antimycotics can I use, and at what concentrations?

A3: Antibiotics are used to prevent bacterial contamination, while antimycotics are used for fungal contamination. It's important to use them judiciously, as they can mask low-level contamination and lead to the development of resistant strains.

Agent	Target	Recommended Concentration	Notes
Penicillin-Streptomycin	Gram-positive and Gram-negative bacteria	50-100 I.U./mL Penicillin & 50-100 µg/mL Streptomycin	Most common antibiotic combination for cell culture.[16]
Amphotericin B	Fungi and yeast	0.25 - 2.5 µg/mL[17]	Can be toxic to some cell lines at higher concentrations.[17] A concentration of 2.5 µg/mL can reduce Candida contamination by over 90% after 6 hours in cold storage.[18]
Fluconazole	Fungi and yeast	Varies by species. For C. albicans, MICs can range from 0.125 to >128 µg/mL.[19]	Often used for yeast cross-contamination. Some Candida species, like C. krusei, have intrinsic resistance.[19]

Q4: My incubator seems to be a constant source of mold contamination. What should I do?

A4: Persistent incubator contamination requires a thorough cleaning and investigation.

- Complete Disinfection: Perform a deep clean of the incubator. Remove all racks, shelves, and the water pan, and autoclave them if possible.[8] Wipe down all interior surfaces with 70% ethanol followed by a disinfectant that is effective against fungal spores.[4]
- Check Hidden Sources: Mold can grow in hard-to-see places. Check the CO2 monitor port, as older models may lack a filter and allow mold to grow in the tubing.[8] Also, clean under door gaskets.[5]
- Water Pan Management: Empty and clean the water pan weekly.[2] Use sterile, distilled water and consider adding a commercial disinfectant or copper sulfate to inhibit microbial growth.[20]
- Environmental Check: Assess the lab environment. Ensure there is no cardboard stored in the lab, as it can harbor mold spores.[5] Check for any visible mold growth on walls or ceilings.

Experimental Protocols

Protocol 1: Preparation of Sterile Sabouraud Dextrose Agar (SDA) Medium

This protocol is for preparing a common medium for *Candida* culture.

Materials:

- Sabouraud Dextrose Agar powder
- Distilled water
- Autoclavable flask or bottle
- Sterile petri dishes
- Autoclave

Procedure:

- Suspend Powder: Weigh out the amount of SDA powder as specified by the manufacturer (e.g., 65g for 1 liter). Suspend it in the appropriate volume of distilled water in an autoclavable flask.[15]
- Dissolve: Swirl to mix. Heat the mixture with frequent agitation and boil for one minute to ensure the agar is completely dissolved.[15]
- Sterilize: Autoclave the medium at 121°C and 15 psi for 15 minutes.[14]
- Cool: After autoclaving, allow the medium to cool in a 45-50°C water bath. Be careful not to let it solidify.
- Add Antibiotics (Optional): If required, aseptically add antibiotics (e.g., Penicillin-Streptomycin) to the cooled medium.
- Pour Plates: In a biosafety cabinet, pour the molten agar into sterile petri dishes, allowing it to solidify completely before use.
- Quality Control: Leave one plate uninoculated and incubate it with your experimental plates. If growth appears on the control plate, your medium or pouring technique was not sterile.[3]

Protocol 2: Cabin-Sequestering (CS) Method for Removing Bacterial Contamination

This novel method physically separates fungal hyphae from non-motile bacteria on a solid medium.[21]

Materials:

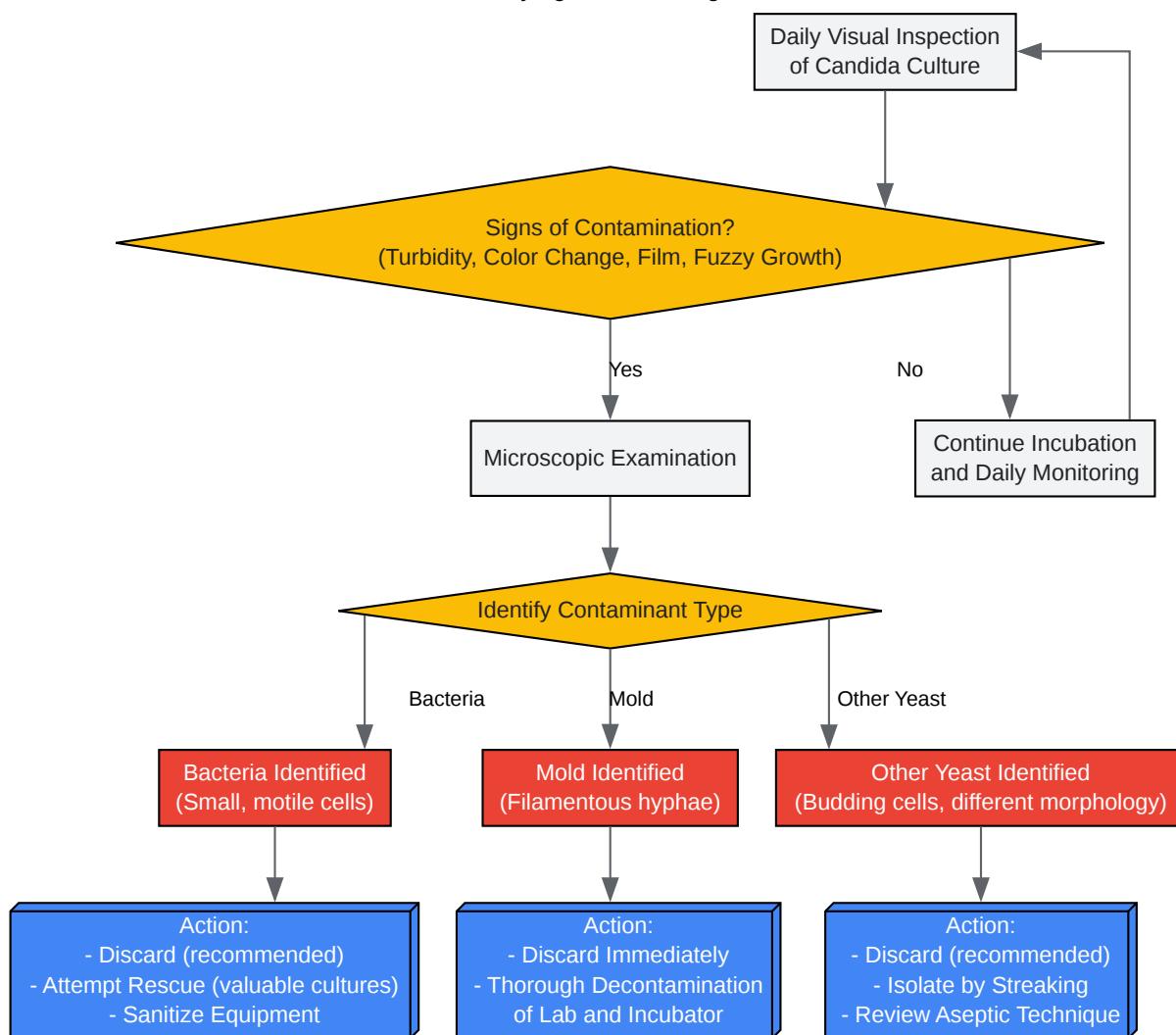
- Contaminated Candida culture
- Freshly prepared agar plates (e.g., SDA)
- Sterile coverslips
- Sterile inoculation needle or hole puncher (3-5 mm)
- Sterile forceps

Procedure:

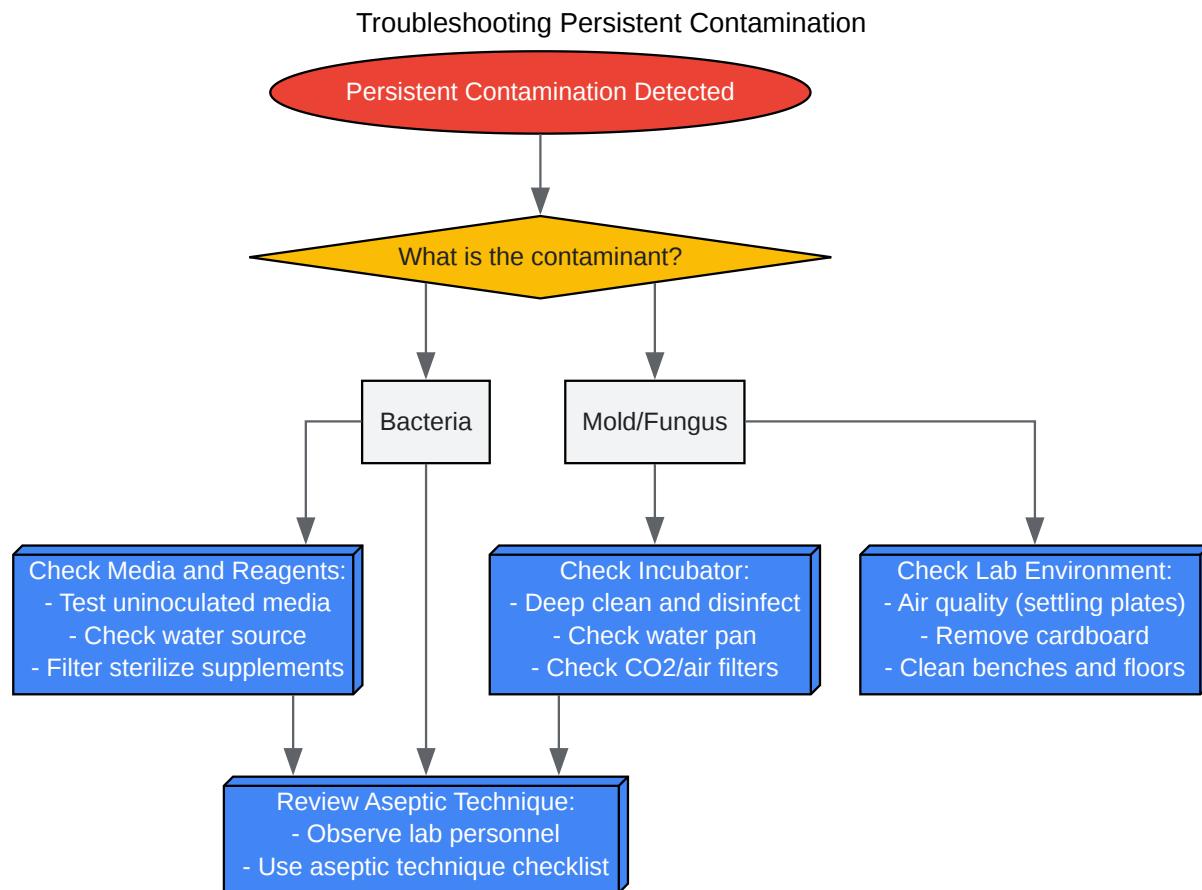
- Prepare the "Cabin": On a fresh agar plate, use a sterile inoculation needle or hole puncher to create a square or circular hole of approximately 3-5 mm in the center of the plate. This is the "cabin".[\[21\]](#)[\[22\]](#)
- Inoculate the Cabin: Pick a small piece of the Candida colony (containing the bacterial contamination) and place it inside the cabin.[\[22\]](#)
- Cover the Cabin: Using sterile forceps, carefully place a sterile coverslip over the cabin. Gently press the coverslip to ensure it makes close contact with the medium, with no air bubbles trapped underneath.[\[22\]](#)
- Incubate: Incubate the plate at the appropriate temperature for Candida growth (e.g., 30-37°C).
- Monitor Growth: Over 7-10 days, the Candida hyphae will grow out from under the edges of the coverslip, while the bacteria remain trapped within the cabin.[\[21\]](#)[\[22\]](#)
- Isolate Pure Culture: Once the fungal growth is visible around the coverslip, pick a small piece of the new, clean hyphal growth and transfer it to a fresh agar plate.[\[22\]](#)
- Confirm Purity: Incubate the new plate and visually inspect for any remaining bacterial contamination. If necessary, the process can be repeated.[\[21\]](#)

Visualizations

Workflow for Identifying and Handling Contamination

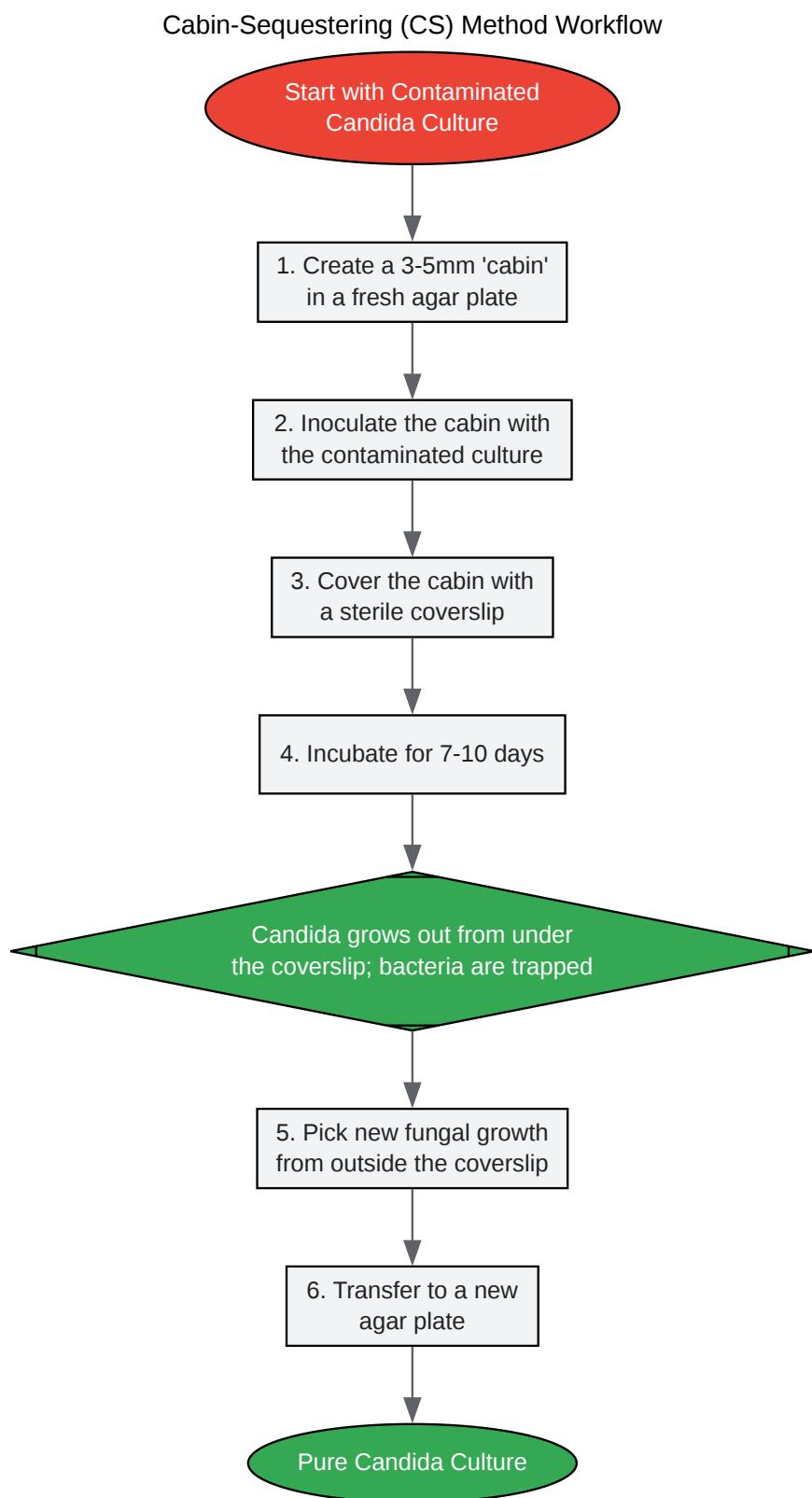
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Caption: Workflow for identifying and handling contamination.



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Caption: Decision tree for troubleshooting persistent contamination.



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Caption: Workflow of the Cabin-Sequestering (CS) method.

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